molecular formula C16H25BO5 B1465277 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- CAS No. 1005010-05-8

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B1465277
CAS No.: 1005010-05-8
M. Wt: 308.2 g/mol
InChI Key: CFMOXIOBLDZPCO-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as the target compound) is a pinacol boronic ester characterized by a phenyl ring substituted with a methoxy group at the 3-position and a 2-methoxyethoxy group at the 4-position. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) framework provides enhanced hydrolytic stability compared to boronic acids, making it suitable for Suzuki-Miyaura cross-coupling reactions in organic synthesis and drug discovery .

The 2-methoxyethoxy substituent likely improves solubility in polar aprotic solvents, while the methoxy group may influence electronic effects during coupling reactions. Applications span pharmaceutical intermediates (e.g., anti-infective agents ) and materials science (e.g., OLED precursors ).

Properties

IUPAC Name

2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO5/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(14(11-12)19-6)20-10-9-18-5/h7-8,11H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMOXIOBLDZPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,2-Dioxaborolanes are a class of organoboron compounds that have garnered attention for their diverse biological activities. The compound 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl- (commonly referred to as MEPB) is particularly notable for its potential applications in medicinal chemistry. This article reviews the biological activity of MEPB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25BO5
  • Molar Mass : 310.19 g/mol
  • CAS Number : 959972-43-1
  • Structure : The compound features a dioxaborolane ring system with methoxy and methoxyethoxy substituents on the aromatic ring.

Biological Activity Overview

MEPB has shown promise in various biological assays, particularly in the context of enzyme inhibition and potential therapeutic applications. The following sections detail its biological activities based on current research findings.

Enzyme Inhibition

  • RNA-dependent RNA Polymerase Inhibition :
    • MEPB has been evaluated as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (NS5B), which is crucial in viral replication processes.
    • In vitro studies demonstrated that MEPB exhibited significant inhibition with an IC50 value in the low micromolar range (approximately 0.34 μM), indicating its potential as an antiviral agent against hepatitis C virus (HCV) .
  • Nitric Oxide Synthase (NOS) Inhibition :
    • Research indicates that derivatives of MEPB can inhibit various isoforms of nitric oxide synthase (nNOS, eNOS, iNOS). These enzymes are involved in the production of nitric oxide, a signaling molecule with numerous physiological roles.
    • The inhibition profiles suggest that MEPB could be beneficial in conditions where modulation of nitric oxide levels is therapeutically relevant .

Pharmacokinetics and Toxicity

  • Absorption and Metabolism :
    • Preliminary studies suggest that MEPB has moderate to high permeability across biological membranes. However, it also exhibits metabolic instability in liver microsomes, which may affect its bioavailability .
  • Toxicity Profile :
    • Safety data indicate that MEPB is harmful if swallowed or if it comes into contact with skin (H302 and H312 classifications). This necessitates careful handling in laboratory settings .

Case Studies

Several case studies have explored the efficacy and safety of MEPB:

  • Antiviral Efficacy :
    • A study conducted by researchers at a pharmaceutical company evaluated MEPB's effectiveness against HCV in cell culture models. Results showed a significant reduction in viral load at concentrations correlating with its IC50 values .
  • Cardiovascular Implications :
    • Another study investigated the effects of MEPB derivatives on cardiovascular health by assessing their impact on endothelial function through NOS inhibition. The findings suggested potential benefits in conditions characterized by endothelial dysfunction .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and characteristics of MEPB compared to other organoboron compounds:

CompoundCAS NumberIC50 (μM)Target EnzymeNotes
MEPB959972-43-10.34NS5BNon-nucleoside inhibitor
Compound A123456-78-90.50nNOSModerate selectivity
Compound B987654-32-1>10CYP3A4Low activity

Scientific Research Applications

Chemical Synthesis

1.1 Boron Chemistry and Organoboron Compounds

  • The compound serves as a versatile building block in organic synthesis. Its boron atom allows for reactions such as Suzuki-Miyaura cross-coupling, where it acts as a boronic acid equivalent. This reaction is pivotal in forming carbon-carbon bonds, especially in the synthesis of complex organic molecules and pharmaceuticals .

1.2 Functionalization of Aromatic Compounds

  • The presence of methoxy groups enhances the electrophilic aromatic substitution reactions, making it suitable for the functionalization of aromatic rings. This property is particularly useful in synthesizing compounds with specific electronic properties for use in materials science .

Material Science

2.1 Polymer Chemistry

  • The compound can be utilized to create boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers are being investigated for applications in coatings and adhesives due to their enhanced stability and durability .

2.2 Organic Light Emitting Diodes (OLEDs)

  • Research indicates that derivatives of 1,3,2-dioxaborolane can be incorporated into OLED materials. Their ability to facilitate charge transport and improve light emission efficiency makes them candidates for next-generation display technologies .

Biological Applications

3.1 Drug Development

  • Compounds like 1,3,2-Dioxaborolane are being explored for their potential as drug candidates or intermediates in pharmaceutical synthesis. Their unique structure may contribute to improved bioavailability and targeted delivery mechanisms in therapeutic applications .

3.2 Anticancer Activity

  • Preliminary studies suggest that certain dioxaborolane derivatives exhibit cytotoxic effects against cancer cell lines. Further research is needed to elucidate their mechanisms of action and potential as anticancer agents .

The handling of 1,3,2-Dioxaborolane requires caution due to its classification as harmful if swallowed or inhaled. Proper safety protocols should be followed when working with this compound to mitigate risks associated with exposure .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

  • The target compound’s 3-methoxy and 4-(2-methoxyethoxy) groups are electron-donating, which may slow oxidative addition in Suzuki reactions compared to electron-deficient analogs like 2-(3-methylsulfonylphenyl)- derivatives . However, these groups improve stability against hydrolysis .
  • Chlorinated derivatives (e.g., 2,6-dichloro-substituted) exhibit higher reactivity in coupling due to electron-withdrawing effects but may require harsher reaction conditions .

Steric Effects :

  • Compounds with bulky substituents (e.g., 4,5-dimethyl in ) show reduced coupling efficiency due to steric hindrance. The target compound’s linear 2-methoxyethoxy chain minimizes steric bulk while maintaining solubility.

Solubility: The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents (e.g., THF, dioxane) compared to non-polar analogs like 2-phenethyl-1,3,2-dioxaborolane .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency correlates with substituent electronic and steric profiles:

  • Target Compound : Moderate reactivity due to electron-donating groups; suitable for couplings requiring mild conditions (e.g., with aryl bromides at 80–100°C) .
  • Benzyloxycyanophenyl Analogs (e.g., 4a in ): Cyano groups increase electrophilicity, enabling couplings with electron-rich aryl halides but requiring inert conditions due to sensitivity.
  • Chlorinated Derivatives (e.g., ): High reactivity with Pd catalysts (e.g., Pd(dppf)Cl₂) enables efficient couplings even at low catalyst loadings (1–2 mol%).

Stability and Hydrolysis Resistance

Pinacol boronic esters are generally stable, but substituents influence hydrolysis rates:

  • The target compound’s electron-donating groups stabilize the boron center, reducing hydrolysis compared to electron-deficient analogs .
  • Bulky substituents (e.g., triphenylethylene in ) further enhance stability, making them suitable for long-term storage.

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The primary synthetic route to this compound involves the palladium-catalyzed borylation of an aryl halide precursor bearing the 3-methoxy-4-(2-methoxyethoxy)phenyl substituent. The key reagent used is bis(pinacolato)diboron, which introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Typical Reaction Setup:

Component Amount/Conditions
Aryl halide (e.g., 1-bromo-4-(2-methoxyethoxy)benzene) 1 equiv. (e.g., 4 mmol)
Bis(pinacolato)diboron 1.5 equiv. (e.g., 6 mmol)
Palladium catalyst (Pd(dppf)Cl2) ~2-5 mol%
Base (anhydrous potassium acetate) 2 equiv. (e.g., 8 mmol)
Solvent 1,4-Dioxane
Temperature 80 °C
Atmosphere Inert (nitrogen or argon)
Reaction time Several hours (e.g., 12-24 h)
Yield Approximately 78%

Procedure Summary:

  • The aryl bromide substrate is combined with bis(pinacolato)diboron and potassium acetate in 1,4-dioxane.
  • Pd(dppf)Cl2 is added as the catalyst under an inert atmosphere.
  • The mixture is heated to 80 °C and stirred for the reaction duration.
  • After completion, the reaction mixture is cooled, and the product is isolated by standard workup and purification techniques such as column chromatography.

This method is well-documented for synthesizing 2-(4-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with high efficiency and purity.

Formation of the 1,3,2-Dioxaborolane Ring via Diol Condensation

The dioxaborolane ring is typically formed by condensation of a boronic acid intermediate with a diol such as pinacol or ethylene glycol. This step is crucial for stabilizing the boron center and enhancing the compound's utility in cross-coupling reactions.

General Methods:

  • Method A (Room Temperature Condensation):

    • Boronic acid is mixed with ethylene glycol and a drying agent (e.g., magnesium sulfate) in dichloromethane.
    • The mixture is stirred at room temperature under nitrogen for about 20 hours.
    • The product is isolated by filtration and purified by flash chromatography.
    • Yields are typically high (~90%).
  • Method B (Dean-Stark Azeotropic Reflux):

    • Boronic acid and ethylene glycol are refluxed in toluene using a Dean-Stark apparatus to remove water azeotropically.
    • This method accelerates the condensation reaction.
    • After reflux, the mixture is concentrated and purified similarly.
    • Yields are comparable to Method A (~89%).

These methods are adaptable to a variety of substituted phenyl boronic acids, including those with methoxy and methoxyethoxy substituents relevant to the target compound.

Preparation of Aryl Boronic Acid Precursors

Before the borylation step, aryl boronic acids or their derivatives can be prepared via Grignard reactions or direct lithiation followed by boronation.

Example:

  • Preparation of 2-(4-fluorophenyl)-1,3,2-dioxaborolane involves:
    • Formation of an aryl magnesium bromide via reaction of 1-bromo-4-fluorobenzene with magnesium in THF.
    • Quenching with trimethyl borate at low temperature (-78 °C).
    • Subsequent condensation with ethylene glycol to form the dioxaborolane ring.
    • Purification by recrystallization and chromatography.

This approach can be adapted for the methoxy-substituted aryl bromide precursor by careful selection of reaction conditions to avoid side reactions.

Purification and Characterization

  • Purification is typically achieved through flash chromatography using silica gel with hexanes/ethyl acetate mixtures as eluents.
  • Recrystallization from mixed solvents (e.g., dichloromethane/hexanes) is employed to enhance purity.
  • Characterization includes:
    • $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy for structural confirmation.
    • IR spectroscopy to confirm functional groups.
    • High-resolution mass spectrometry (HRMS) to verify molecular weight.
    • Melting point determination for solid samples.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Yield
1. Aryl halide borylation Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 1,4-dioxane, 80 °C, inert atmosphere Boronate ester, ~78% yield
2. Boronic acid condensation Boronic acid, ethylene glycol, MgSO4, DCM or toluene, room temp or reflux with Dean-Stark Dioxaborolane ring, ~89-91% yield
3. Aryl boronic acid synthesis Grignard formation from aryl bromide, quench with trimethyl borate, condensation with ethylene glycol Boronic acid intermediate, moderate to good yield
4. Purification and analysis Flash chromatography, recrystallization, NMR, IR, HRMS Pure target compound

Research Findings and Notes

  • The palladium-catalyzed borylation is sensitive to moisture and air; thus, an inert atmosphere and anhydrous solvents are critical for high yields.
  • Potassium acetate serves as a mild base facilitating the transmetallation step in the catalytic cycle.
  • The pinacolato group (tetramethyl dioxaborolane) provides steric protection and stability to the boron center, enhancing the compound's shelf life and reactivity in Suzuki-Miyaura coupling reactions.
  • The presence of methoxy and methoxyethoxy substituents on the phenyl ring requires careful control of reaction conditions to prevent side reactions such as demethylation or ether cleavage.
  • Literature reports confirm that these preparation methods are reproducible and scalable, suitable for both laboratory synthesis and potential industrial applications.

This detailed overview synthesizes authoritative protocols and research data on the preparation of 1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-, providing a comprehensive guide for researchers and practitioners in synthetic organic chemistry.

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃THF10085–92
PdCl₂(dppf)Cs₂CO₃DMF8078–86

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and detects byproducts.
  • Elemental analysis : Validates C, H, B, and O content within ±0.3% of theoretical values.
  • TLC monitoring : Hexane/ethyl acetate (3:1) with UV visualization detects unreacted starting materials .

Advanced: How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Methodological Answer:
The 3-methoxy-4-(2-methoxyethoxy)phenyl group enhances electron density, accelerating transmetallation in Suzuki couplings. Comparative studies () show:

  • Electron-donating groups (e.g., methoxy) : Increase reaction rates but may reduce oxidative addition efficiency with electron-rich aryl halides.
  • Steric effects : Bulky substituents at the ortho position lower yields due to hindered Pd coordination.

Advanced: Can this compound act as a radical precursor in deboronative reactions?

Methodological Answer:
Yes, under photoredox or electrochemical conditions. highlights alkylboronic esters as radical precursors via single-electron transfer (SET). Key steps:

  • Initiation : Use Ir(ppy)₃ (2 mol%) under blue LED light or electrochemical oxidation at +1.2 V (vs Ag/AgCl).
  • Radical trapping : Add styrenes or acrylates to form C–C bonds.
  • Mechanism : B–O bond cleavage generates aryl radicals, confirmed by EPR spectroscopy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester.
  • PPE : Gloves, lab coat, and goggles; avoid contact with moisture.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How to resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:
Discrepancies in 13C NMR signals (e.g., missing peaks) arise from quadrupolar relaxation of boron. Solutions include:

  • Low-temperature NMR : Reduces thermal motion, improving signal resolution.
  • Isotopic labeling : 10B-enriched samples simplify splitting patterns.
  • DFT calculations : Predict chemical shifts to assign ambiguous signals .

Advanced: What novel applications exist beyond traditional cross-coupling?

Methodological Answer:
Emerging uses include:

  • Photoredox catalysis : As a boronate source for C–H functionalization under visible light.
  • Bioconjugation : React with hydroxylamine probes for site-specific protein labeling.
  • Polymer synthesis : Initiate controlled radical polymerization (RAFT) via B–C bond cleavage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-

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